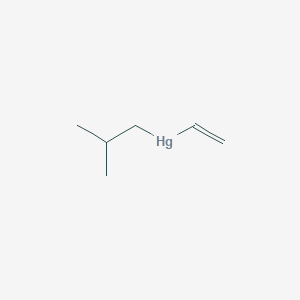![molecular formula C20H24O4 B14429581 1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol CAS No. 81697-53-2](/img/structure/B14429581.png)
1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C20H24O4. This compound consists of a cyclopentane ring substituted with a hydroxybis(2-methoxyphenyl)methyl group. It is a complex molecule that finds applications in various fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of cyclopentanone with 2-methoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate, which is then further reacted with another equivalent of 2-methoxybenzaldehyde under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, ethers
Aplicaciones Científicas De Investigación
1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxy group and the methoxyphenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol can be compared with other similar compounds, such as:
1-[Hydroxybis(2-methoxyphenyl)methyl]cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-[Hydroxybis(2-methoxyphenyl)methyl]cyclobutan-1-ol: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.
1-[Hydroxybis(2-methoxyphenyl)methyl]cycloheptan-1-ol: Similar structure but with a cycloheptane ring instead of a cyclopentane ring.
The uniqueness of this compound lies in its specific ring size and substitution pattern, which influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
81697-53-2 |
|---|---|
Fórmula molecular |
C20H24O4 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-[hydroxy-bis(2-methoxyphenyl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C20H24O4/c1-23-17-11-5-3-9-15(17)20(22,19(21)13-7-8-14-19)16-10-4-6-12-18(16)24-2/h3-6,9-12,21-22H,7-8,13-14H2,1-2H3 |
Clave InChI |
YKGAYLYNMKPPEH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(C2=CC=CC=C2OC)(C3(CCCC3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


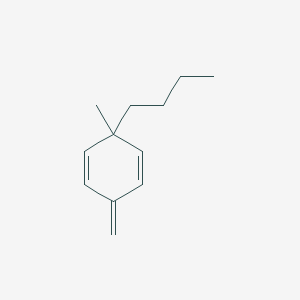

![2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one](/img/structure/B14429521.png)
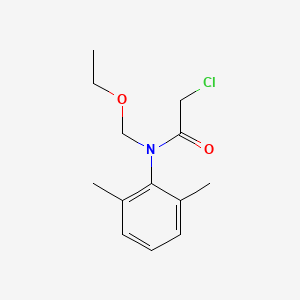
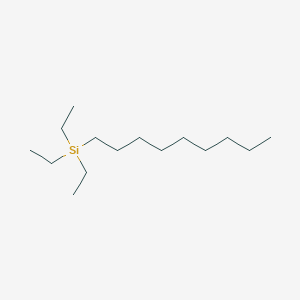
![(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14429531.png)
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14429535.png)
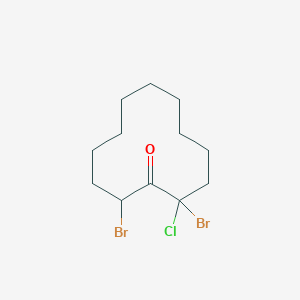
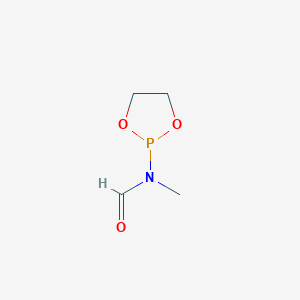
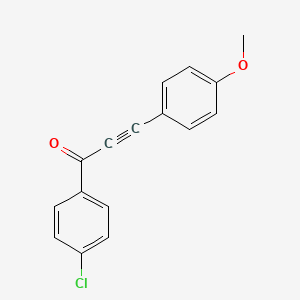
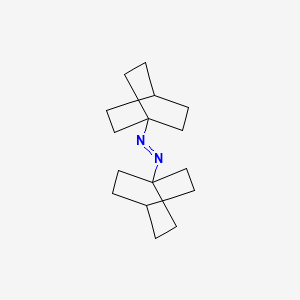

![Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate](/img/structure/B14429573.png)
